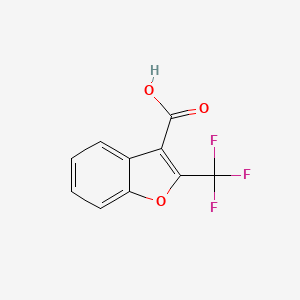

2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzofuran ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzofuran derivatives using trifluoromethylating agents such as Togni reagent II . The reaction conditions often include the use of a photocatalyst and visible light to drive the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed: The major products formed from these reactions include trifluoromethylated ketones, alcohols, aldehydes, and substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that benzofuran derivatives, including 2-(trifluoromethyl)-1-benzofuran-3-carboxylic acid, exhibit significant anticancer activity. For instance, compounds derived from benzofuran scaffolds have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain benzofuran-based carboxylic acids acted as potent inhibitors of carbonic anhydrase IX (hCA IX), a target in cancer therapy. The inhibition constants (KIs) for these compounds ranged from 0.56 to 5.1 µM, indicating their strong potential as anticancer agents .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Recent studies have identified various benzofuran compounds that demonstrate significant antibacterial and antifungal activities. For instance, certain chalcone derivatives containing benzofuran rings exhibited promising antimicrobial effects against a range of microorganisms, outperforming standard control drugs . This suggests that this compound could be a candidate for further development in antimicrobial therapies.

Carbonic Anhydrase Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and fluid balance. Benzofuran-based carboxylic acids have been reported to inhibit hCA IX and hCA XII isoforms effectively, making them candidates for treating conditions related to these enzymes, such as cancer and glaucoma .

Buffering Agent in Biological Research

Beyond its pharmacological applications, this compound serves as a non-ionic organic buffering agent used in cell cultures with a pH range of 6-8.5. This property is crucial for maintaining optimal conditions for biological experiments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzofuran derivatives is essential for optimizing their efficacy and specificity. Studies have shown that modifications to the benzofuran structure can significantly affect biological activity. For example, altering substituents on the benzofuran ring can enhance its inhibitory potency against specific targets like carbonic anhydrases .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9b | MCF-7 | >100 |

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9f | MDA-MB-231 | 11.50 ± 1.05 |

| Dox | MDA-MB-231 | 2.36 ± 0.18 |

This table summarizes the effectiveness of various benzofuran derivatives against breast cancer cell lines, highlighting the superior activity of compound 9e compared to Doxorubicin, a standard chemotherapy drug .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the benzofuran ring.

Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.

Trifluoromethylbenzoic acid: Similar structure but without the benzofuran moiety.

Uniqueness: 2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the benzofuran ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other trifluoromethylated compounds .

Actividad Biológica

2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a trifluoromethyl group at the 2-position and a carboxylic acid functional group at the 3-position. The presence of the trifluoromethyl group is significant as it often enhances the pharmacodynamic and pharmacokinetic properties of bioactive compounds, improving binding affinity and membrane permeability .

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives, including this compound, exhibit notable anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, with some compounds inducing apoptosis in tumor cells. In one study, a related benzofuran derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity .

Anti-inflammatory and Analgesic Effects

The benzofuran scaffold has been linked to anti-inflammatory and analgesic activities. Compounds containing this moiety have been evaluated for their ability to inhibit inflammatory pathways and reduce pain responses in animal models. The introduction of trifluoromethyl groups has been shown to enhance these effects, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial activities against a range of pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the benzofuran ring can significantly influence antimicrobial potency .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Calcium-Activated Chloride Channels (CaCCs) : Recent research highlights the compound's potential as an inhibitor of TMEM16A channels, which play crucial roles in various physiological processes. The compound's IC50 values indicate effective inhibition, particularly with compounds featuring free carboxylic functionalities .

- Modulation of Apoptotic Pathways : The anticancer effects are likely mediated through the induction of apoptosis in cancer cells. This involves the activation of intrinsic apoptotic pathways leading to cell death .

Study on TMEM16A Inhibition

A study synthesized several novel benzofuran derivatives and evaluated their inhibitory effects on TMEM16A using Fischer rat thyroid (FRT) cells. Among these, compounds with trifluoromethyl substitutions exhibited varying degrees of inhibition, with some showing IC50 values below 6 μM. This suggests that structural modifications can enhance inhibitory potency against calcium channels .

Evaluation of Anticancer Properties

In another investigation focusing on anticancer activity, several benzofuran derivatives were tested against human cancer cell lines. The findings indicated that structural variations influenced cytotoxicity significantly, with some derivatives outperforming established chemotherapeutics like doxorubicin in specific assays .

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)8-7(9(14)15)5-3-1-2-4-6(5)16-8/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFIJDBQRKNREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.